molecular formula C35H43BrN4O6 B1264290 Jaspamide H

Jaspamide H

Cat. No. B1264290
M. Wt: 695.6 g/mol
InChI Key: RDBNISBUPIBNGP-RAMWEYKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide H is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an antineoplastic agent, an actin polymerisation inhibitor, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Scientific Research Applications

Polyploidization Induction in HL-60 Cells

Jaspamide H, isolated from the marine sponge Hemiastrella minor, has been studied for its role in inducing polyploidization in HL-60 cells. It exhibits antiproliferative activity and increases CD4 and CD14 surface expression. A significant increase in the number of multinuclear cells and the size and number of nuclei in these cells has been observed, indicating jaspamide H's potential in cellular biology research (Nakazawa et al., 2001).

Apoptosis and CD10/Neutral Endopeptidase Expression

Another study on HL-60 human promyelocytic leukemia cells revealed that jaspamide H induces programmed cell death (apoptosis) and the expression of CD10/neutral endopeptidase (NEP) on the cell surface. This suggests a connection between apoptosis induction and CD10 synthesis, which is important for understanding cancer cell dynamics (Cioca & Kitano, 2002).

Cytotoxic Activities and Microfilament Disruption

Continued research on the marine sponge Jaspis splendans led to the discovery of jaspamides H–L, which exhibited potent cytotoxic activities and caused microfilament disruption. This highlights jaspamide H's potential in cancer research, specifically in targeting cancer cell microfilaments (Gala et al., 2008).

Nonpeptide Mimetics of Jaspamide

Efforts in designing and synthesizing nonpeptide mimetics of jaspamide have been made to understand its structure-activity relationship. These mimetics exhibit biological profiles similar to jaspamide, offering insights into potential pharmacological applications (Kahn et al., 2009).

Jaspamide Derivatives and Cytotoxicity

New jaspamide derivatives from Jaspis splendens were identified with significant in vitro cytotoxicity against mouse lymphoma cells, further expanding the research on jaspamide's potential in cancer therapy (Ebada et al., 2009).

properties

Product Name

Jaspamide H

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

IUPAC Name

(4R,7R,10S,13S,15E,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

InChI

InChI=1S/C35H43BrN4O6/c1-20-9-8-10-22(3)46-31(42)19-29(24-13-15-25(41)16-14-24)39-34(44)30(18-27-26-11-6-7-12-28(26)38-32(27)36)40(5)35(45)23(4)37-33(43)21(2)17-20/h6-7,9,11-16,21-23,29-30,38,41H,8,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b20-9+/t21-,22-,23-,29+,30+/m0/s1

InChI Key

RDBNISBUPIBNGP-RAMWEYKWSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/C[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)\C

Canonical SMILES

CC1CCC=C(CC(C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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